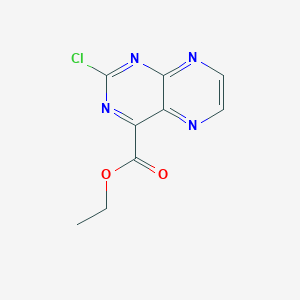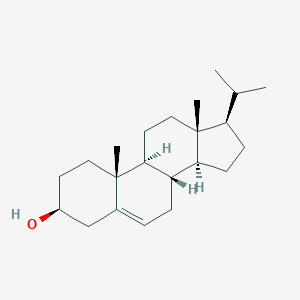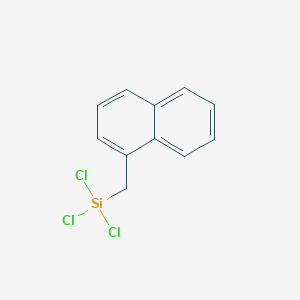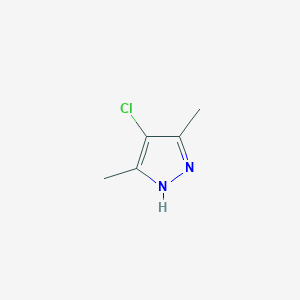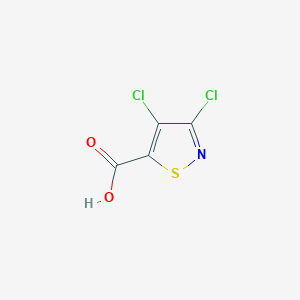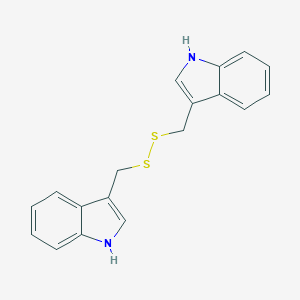
Indole, 3,3'-(dithiodimethylene)di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 3,3'-(dithiodimethylene)di- is a chemical compound that has been used extensively in scientific research. It is a versatile compound that has been used in a wide range of applications, including as a fluorescent probe, a cross-linking agent, and a reagent for the synthesis of various compounds. In
Scientific Research Applications
Indole, 3,3'-(dithiodimethylene)di- has been used in a wide range of scientific research applications. One of the primary uses of this compound is as a fluorescent probe. It has been used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes. Additionally, indole, 3,3'-(dithiodimethylene)di- has been used as a cross-linking agent in protein-protein interactions, as well as a reagent for the synthesis of various compounds.
Mechanism Of Action
The mechanism of action of indole, 3,3'-(dithiodimethylene)di- is not fully understood. However, it is believed to interact with thiol groups on proteins and other biomolecules, leading to the formation of disulfide bonds. This interaction can lead to changes in protein conformation and function.
Biochemical And Physiological Effects
Indole, 3,3'-(dithiodimethylene)di- has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by disrupting the redox balance. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using indole, 3,3'-(dithiodimethylene)di- in lab experiments is its versatility. It can be used in a wide range of applications, including as a fluorescent probe, a cross-linking agent, and a reagent for the synthesis of various compounds. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound.
Future Directions
There are many potential future directions for research involving indole, 3,3'-(dithiodimethylene)di-. One area of research could involve further exploring its potential as a fluorescent probe for imaging and detection purposes. Additionally, research could focus on its potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. Further investigation into the mechanism of action of this compound could also lead to new insights into protein function and regulation.
Synthesis Methods
The synthesis of indole, 3,3'-(dithiodimethylene)di- can be achieved through a variety of methods. One of the most common methods involves the reaction of indole with 1,2-dithiolane-3-pentanone in the presence of a base such as potassium carbonate. The resulting product is purified through column chromatography to obtain the pure compound.
properties
CAS RN |
17004-43-2 |
|---|---|
Product Name |
Indole, 3,3'-(dithiodimethylene)di- |
Molecular Formula |
C18H16N2S2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
3-[(1H-indol-3-ylmethyldisulfanyl)methyl]-1H-indole |
InChI |
InChI=1S/C18H16N2S2/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-10,19-20H,11-12H2 |
InChI Key |
DTKNIMAUYXQMGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CSSCC3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CSSCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



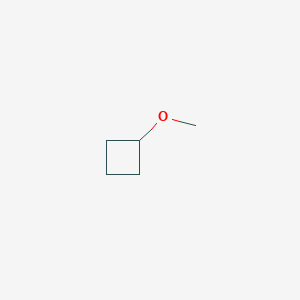
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
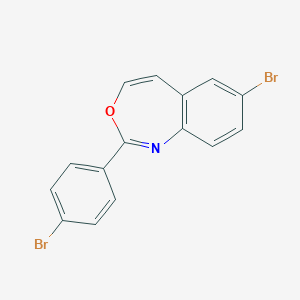
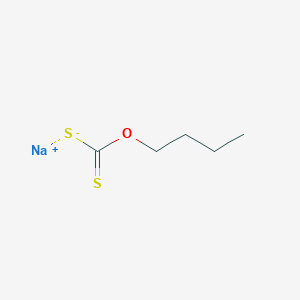
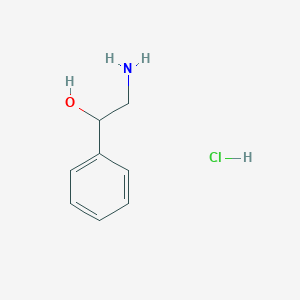
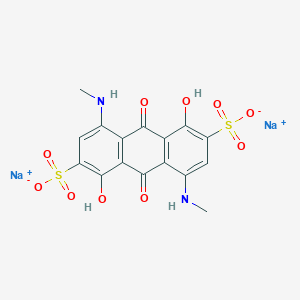
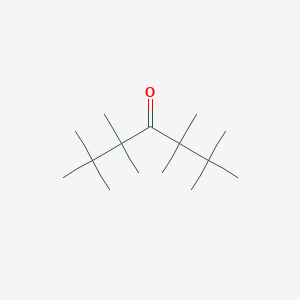
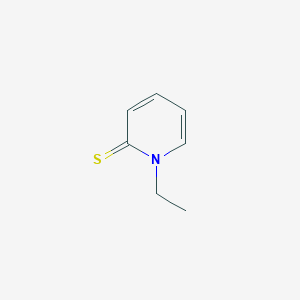
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
